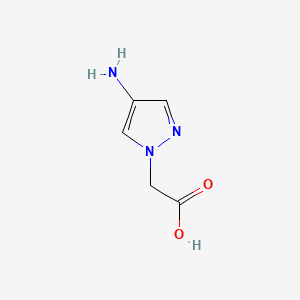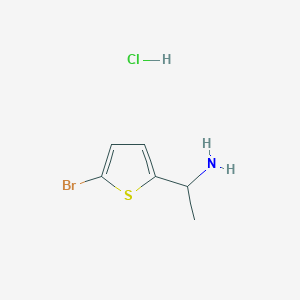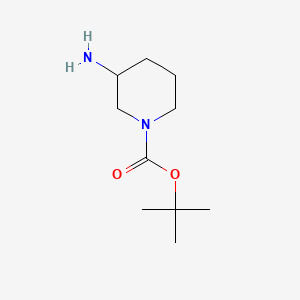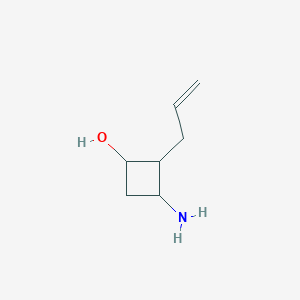
1,3-Bis(2-methylsulfanylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Catalyst-free Room-temperature Self-healing Elastomers
Aromatic disulfide metathesis has been utilized for the design of self-healing poly(urea–urethane) elastomers, demonstrating quantitative healing efficiency at room temperature without any catalyst or external intervention. This highlights its potential in developing advanced materials with self-repairing capabilities (Rekondo et al., 2014).
Functional Materials from Self-assembled Bis-urea Macrocycles
Research on bis-urea macrocycles shows their assembly into functional and homogeneous microporous crystals. These structures exhibit potential for gas storage, catalysis, and as hosts for small molecules, indicating a significant impact on materials science (Shimizu et al., 2014).
Structure Determination and Tautomeric Transition
The study of 3-amino-1{[bis(benzylsulfanyl)methylidene]amino}urea provides insights into the tautomeric transition energies and kinetic barriers, offering valuable information for the understanding of chemical stability and reactivity (How et al., 2015).
Nature of Urea-Fluoride Interaction
Investigations into 1,3-bis(4-nitrophenyl)urea interactions with oxoanions reveal the dynamic nature of these interactions, including the capability of fluoride ion to induce urea deprotonation. This study opens new avenues for exploring urea-based receptors in sensing applications (Boiocchi et al., 2004).
Structural Diversity in 1,3-Bis(m-cyanophenyl)urea
Research on the crystallization behavior of 1,3-Bis(m-cyanophenyl)urea demonstrates its potential in forming diverse supramolecular structures, which can be harnessed in the design of new materials with specific physical properties (Capacci-Daniel et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-bis(2-methylsulfanylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS2/c1-11-5-3-8-7(10)9-4-6-12-2/h3-6H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSHCZJLTWLUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)NCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-methylsulfanylethyl)urea | |
CAS RN |
96551-32-5 |
Source


|
| Record name | 1,3-bis[2-(methylsulfanyl)ethyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2459942.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2459944.png)



![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459951.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2459954.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)

